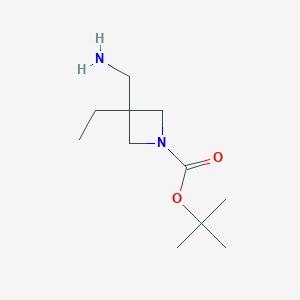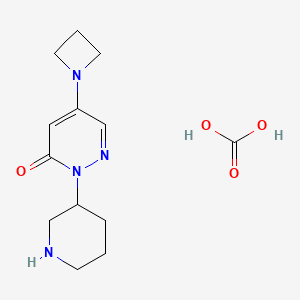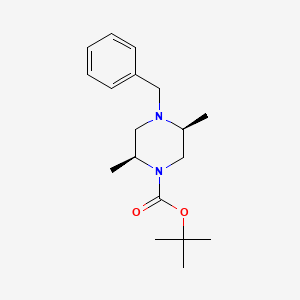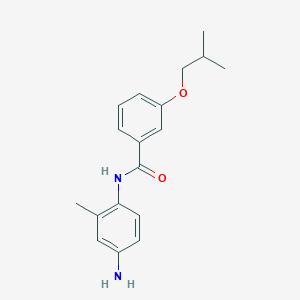
1-Boc-3-(aminomethyl)-3-ethylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(aminomethyl)-3-ethylazetidine is an organic compound that belongs to the class of azetidines. It is a colorless liquid with a characteristic odor and a melting point of -5°C. It is soluble in water and organic solvents, and is used in various industrial and scientific applications. In the laboratory, it is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a starting material for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate Synthesis
1-Boc-3-(aminomethyl)-3-ethylazetidine: serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of novel drugs due to its reactivity and the protection offered by the Boc group. This allows for selective reactions to occur at other sites of the molecule without affecting the amine functionality .
Development of Protease Inhibitors
The compound’s protected amine can be used to develop protease inhibitors, which are crucial in treating diseases like HIV and hepatitis C. By incorporating into peptide-like structures, it can mimic natural substrates of proteases, thereby inhibiting their function and slowing down the progression of diseases .
Peptidomimetics
Peptidomimetics are molecules that mimic the biological activity of peptides. “1-Boc-3-(aminomethyl)-3-ethylazetidine” can be utilized to create peptidomimetic structures that are more stable than natural peptides and can be used to disrupt protein-protein interactions involved in various diseases .
Chemical Biology Probes
In chemical biology, this compound can be used to synthesize probes to study biological systems. These probes can help in understanding enzyme mechanisms, mapping out biological pathways, and identifying potential drug targets .
Material Science
The Boc-protected amine functionality of “1-Boc-3-(aminomethyl)-3-ethylazetidine” is valuable in material science for the modification of surfaces. It can be used to introduce amine groups onto material surfaces, which can then be used for further functionalization or to alter surface properties .
Analytical Chemistry Methods
This compound can also play a role in analytical chemistry methods. It can be used as a standard or a reagent in chromatography and mass spectrometry to help identify or quantify other compounds, especially in complex biological samples .
Propiedades
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-ethylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-11(6-12)7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIOUCAYFXZLSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)OC(C)(C)C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-(aminomethyl)-3-ethylazetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1529522.png)

